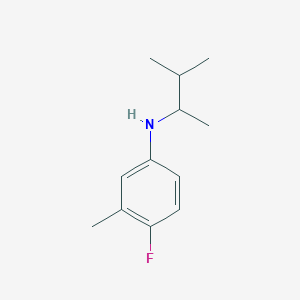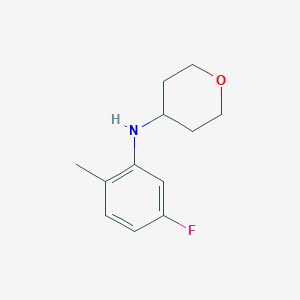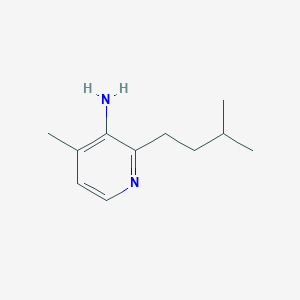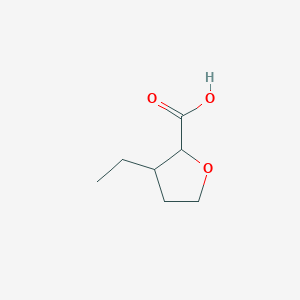
3-Ethyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyloxolane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Ethyloxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method is the hydrolysis of nitriles, where nitriles are first converted to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻) . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyloxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Ethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethyloxolane-2-carboxylic acid can be compared with other similar compounds, such as:
2-Ethyloxolane-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-Methyloxolane-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
3-Methyloxolane-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-ethyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-10-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
UPXHUMKYSYTEON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCOC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


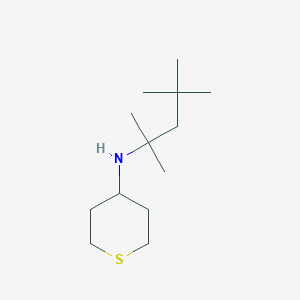
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)

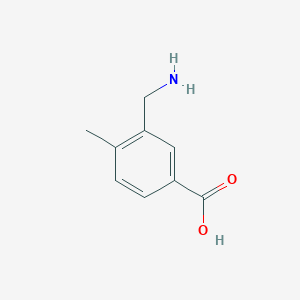
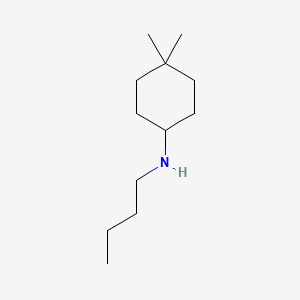

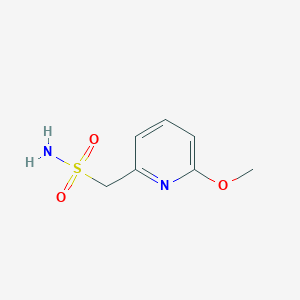

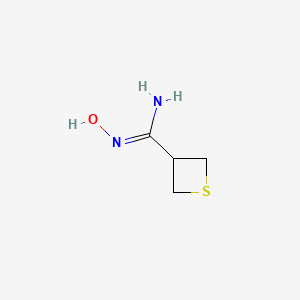
![2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13269420.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13269422.png)
